![molecular formula C8H8F2N2O B091039 Urea, (2,6-difluorobenzyl)- CAS No. 17751-24-5](/img/structure/B91039.png)
Urea, (2,6-difluorobenzyl)-
Overview
Description
Urea (2,6-difluorobenzyl) is a chemical compound that is widely used in scientific research applications. It is a derivative of urea and is also known as N-(2,6-difluorobenzyl)urea. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Scientific Research Applications
- Additionally, these benzophenones display TADF, which is crucial for applications like time-gated biosensing and temperature sensing. The small energy gap between the excited singlet and triplet states enables TADF, making them potential molecular thermometers even under aqueous conditions .
- The closely packed lattice of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (an ortho-fluoroazobenzene derivative) inhibits photo-induced structural reorganization in the crystalline state. While the molecule is photoactive in solution, its behavior changes in the solid state due to crystal packing effects .
- The synthesis of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) involves electrocyclic ring closure. These benzotriazines have potential applications in materials science, catalysis, and organic electronics .
Aggregation-Induced Emission (AIE) and Thermally Activated Delayed Fluorescence (TADF)
Photoactivity and Structural Reorganization
Electrocyclic Ring Closure and Benzotriazines
properties
IUPAC Name |
(2,6-difluorophenyl)methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQUIHBNMXOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170321 | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (2,6-difluorobenzyl)- | |
CAS RN |
17751-24-5 | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (2,6-difluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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